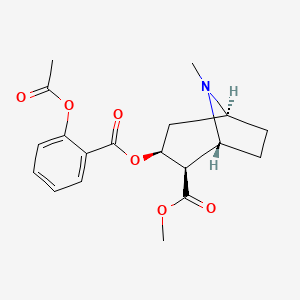
Sodium Isonicotinohydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Isonicotinohydroxamate is a chemical compound with the molecular formula C6H5N2O2Na. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion bonded to an isonicotinohydroxamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium Isonicotinohydroxamate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with hydroxylamine to form isonicotinohydroxamic acid, which is then neutralized with sodium hydroxide to yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the synthesis of isonicotinohydroxamic acid, followed by its neutralization with sodium hydroxide. The resulting solution is then purified through crystallization or other separation techniques to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium Isonicotinohydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium Isonicotinohydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxamic acids and related compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and metal chelating agents.
Mécanisme D'action
The mechanism of action of Sodium Isonicotinohydroxamate involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound’s molecular targets include metalloproteases and other enzymes that require metal ions for their activity.
Comparaison Avec Des Composés Similaires
Sodium Isonicotinohydroxamate can be compared with other hydroxamic acids and their sodium salts. Similar compounds include:
- Sodium Acetohydroxamate
- Sodium Benzohydroxamate
- Sodium Salicylhydroxamate
Uniqueness: this compound is unique due to its isonicotinic acid moiety, which imparts specific chemical and biological properties. Compared to other hydroxamic acids, it has distinct metal-chelating abilities and enzyme inhibition profiles, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
10335-86-1 |
|---|---|
Formule moléculaire |
C6H5N2NaO2 |
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
sodium;N-oxidopyridine-4-carboxamide |
InChI |
InChI=1S/C6H5N2O2.Na/c9-6(8-10)5-1-3-7-4-2-5;/h1-4H,(H-,7,8,9,10);/q-1;+1 |
Clé InChI |
WUHNGKDDWSKKBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)N[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




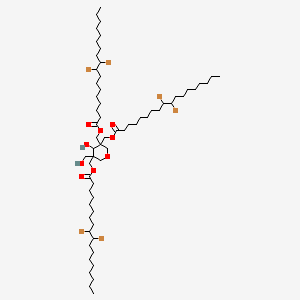
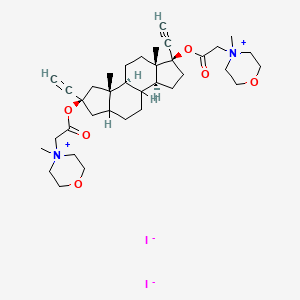

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
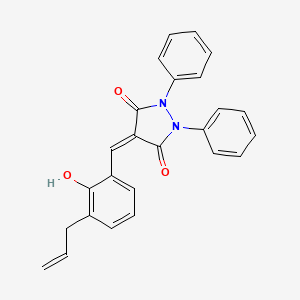

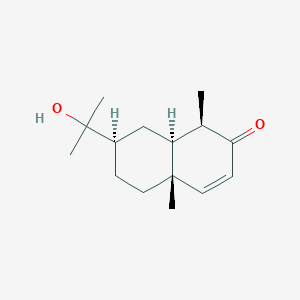
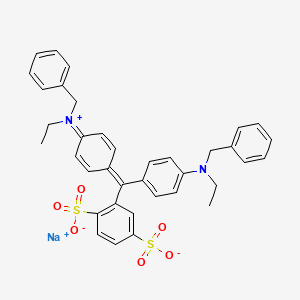
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
